Cas no 1245772-35-3 (1-methyl-5-nitro-1H-Pyrazole-3-carbonitrile)
1-methyl-5-nitro-1H-Pyrazole-3-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- 1-methyl-5-nitro-1H-Pyrazole-3-carbonitrile
- AKOS005169458
- NYDYRJCDFQRWNG-UHFFFAOYSA-N
- STL414953
- SCHEMBL15813569
- 1-METHYL-5-NITRO-1H-PYRAZOL-3-YL CYANIDE
- EN300-232534
- G18734
- MFCD18262318
- DA-29151
- 1-methyl-5-nitropyrazole-3-carbonitrile
- 1245772-35-3
- 1-Methyl-5-nitro-pyrazole-3-carbonitrile
- VZB77235
-
- MDL: MFCD18262318
- Inchi: 1S/C5H4N4O2/c1-8-5(9(10)11)2-4(3-6)7-8/h2H,1H3
- InChI Key: NYDYRJCDFQRWNG-UHFFFAOYSA-N
- SMILES: [O-][N+](C1=CC(C#N)=NN1C)=O
Computed Properties
- Exact Mass: 152.03342538g/mol
- Monoisotopic Mass: 152.03342538g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 214
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 87.4Ų
1-methyl-5-nitro-1H-Pyrazole-3-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM490355-1g |
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1245772-35-3 | 95% | 1g |
$1240 | 2022-06-13 | |
| Alichem | A049003490-1g |
1-Methyl-5-nitro-1H-pyrazole-3-carbonitrile |
1245772-35-3 | 95% | 1g |
$1675.00 | 2023-09-03 | |
| Alichem | A049003490-5g |
1-Methyl-5-nitro-1H-pyrazole-3-carbonitrile |
1245772-35-3 | 95% | 5g |
$4245.12 | 2023-09-03 | |
| Enamine | EN300-232534-0.05g |
1-methyl-5-nitro-1H-pyrazole-3-carbonitrile |
1245772-35-3 | 95% | 0.05g |
$226.0 | 2024-06-19 | |
| Enamine | EN300-232534-0.1g |
1-methyl-5-nitro-1H-pyrazole-3-carbonitrile |
1245772-35-3 | 95% | 0.1g |
$335.0 | 2024-06-19 | |
| Enamine | EN300-232534-0.25g |
1-methyl-5-nitro-1H-pyrazole-3-carbonitrile |
1245772-35-3 | 95% | 0.25g |
$479.0 | 2024-06-19 | |
| Enamine | EN300-232534-0.5g |
1-methyl-5-nitro-1H-pyrazole-3-carbonitrile |
1245772-35-3 | 95% | 0.5g |
$754.0 | 2024-06-19 | |
| Enamine | EN300-232534-1.0g |
1-methyl-5-nitro-1H-pyrazole-3-carbonitrile |
1245772-35-3 | 95% | 1.0g |
$967.0 | 2024-06-19 | |
| Enamine | EN300-232534-2.5g |
1-methyl-5-nitro-1H-pyrazole-3-carbonitrile |
1245772-35-3 | 95% | 2.5g |
$2032.0 | 2024-06-19 | |
| Enamine | EN300-232534-5.0g |
1-methyl-5-nitro-1H-pyrazole-3-carbonitrile |
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$4015.0 | 2024-06-19 |
1-methyl-5-nitro-1H-Pyrazole-3-carbonitrile Suppliers
1-methyl-5-nitro-1H-Pyrazole-3-carbonitrile Related Literature
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
Additional information on 1-methyl-5-nitro-1H-Pyrazole-3-carbonitrile
Comprehensive Overview of 1-methyl-5-nitro-1H-Pyrazole-3-carbonitrile (CAS No. 1245772-35-3)
1-methyl-5-nitro-1H-Pyrazole-3-carbonitrile (CAS No. 1245772-35-3) is a specialized organic compound belonging to the pyrazole family, a class of heterocyclic compounds widely utilized in pharmaceuticals, agrochemicals, and material science. This compound features a nitro group and a cyano group attached to its pyrazole ring, making it a versatile intermediate for synthesizing more complex molecules. Its molecular formula, C5H4N4O2, highlights its potential for diverse applications, particularly in drug discovery and fine chemical production.
The growing interest in 1-methyl-5-nitro-1H-Pyrazole-3-carbonitrile is driven by its role in modern medicinal chemistry and crop protection research. Researchers are increasingly exploring its derivatives for their potential bioactivity, such as antimicrobial or anti-inflammatory properties. With the rise of AI-driven drug discovery, compounds like this are gaining attention for their ability to serve as building blocks in high-throughput screening. Additionally, its nitro group and cyano functionality make it a candidate for click chemistry applications, a hot topic in green chemistry and sustainable synthesis.
From a structural perspective, the pyrazole core of this compound is notable for its stability and ability to form hydrogen bonds, which is critical in designing small-molecule inhibitors. The presence of the nitro group at the 5-position and the cyano group at the 3-position offers unique electronic effects, influencing reactivity in cross-coupling reactions or nucleophilic substitutions. Such characteristics align with current trends in fragment-based drug design, where modular compounds are prioritized for optimizing pharmacokinetic properties.
In the context of industrial applications, 1-methyl-5-nitro-1H-Pyrazole-3-carbonitrile is often discussed in forums and research papers related to high-value chemical intermediates. Its synthesis typically involves nitration and cyanation steps, with recent studies focusing on catalytic methods to improve yield and reduce waste—a response to the increasing demand for sustainable chemical processes. This aligns with broader industry shifts toward green chemistry and circular economy principles.
For researchers and manufacturers, questions frequently arise about the storage conditions, handling precautions, and scalability of this compound. While it is not classified as hazardous under standard regulations, proper laboratory safety protocols should always be followed. Its stability under various pH conditions and compatibility with common solvents are also topics of interest, particularly for those working on process optimization in API (Active Pharmaceutical Ingredient) production.
The future of 1-methyl-5-nitro-1H-Pyrazole-3-carbonitrile lies in its adaptability to emerging technologies like flow chemistry and automated synthesis platforms. As the pharmaceutical industry embraces continuous manufacturing, such intermediates may play a pivotal role in reducing production timelines. Furthermore, its potential applications in electronic materials or catalysis are areas ripe for exploration, reflecting the compound’s multidisciplinary relevance.
In summary, 1-methyl-5-nitro-1H-Pyrazole-3-carbonitrile (CAS No. 1245772-35-3) exemplifies the intersection of traditional organic chemistry and modern innovation. Its structural features and reactivity profile make it a valuable asset for researchers tackling challenges in drug development, sustainable chemistry, and beyond. As scientific inquiry evolves, this compound is poised to remain a subject of interest for both academic and industrial communities.
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